- Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acids, Tetrahedron Letters, 1997, 38(52), 8951-8954

Cas no 949-90-6 (Z-Gly-nh2)

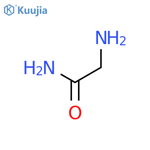

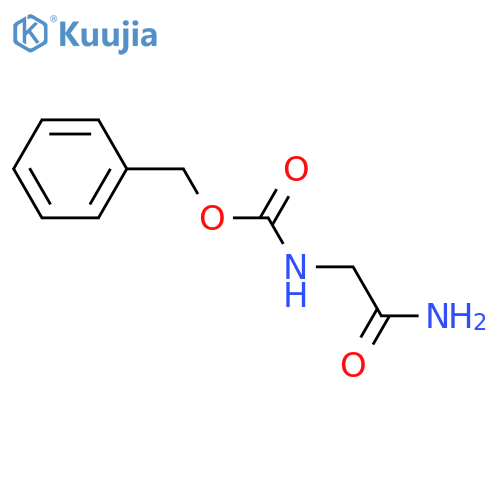

Z-Gly-NH2はN末端保護されたグリシンアミド誘導体であり、ペプチド合成における中間体として利用可能である。アミド結合形成反応において高い反応性を示し、立体選択的合成に適した特性を有する。

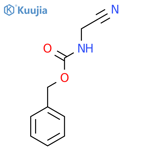

Z-Gly-nh2 structure

商品名:Z-Gly-nh2

Z-Gly-nh2 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester

- N-carbobenzyloxy-glycinamide

- Z-glycine amide

- Z-Gly-NH2

- benzyl 2-amino-2-oxoethylcarbamate

- Benzyloxycarbonylglycinamide

- Carbobenzoxyglycinamide

- CB Z-Gly-NH2

- CBZ-GLYCINE AMIDE

- N-Benzyloxycarbonylglycinamide

- N-Cbz-glycinamide

- N-Cbz-glycine

- Z-GLYCINAMIDE

- Z-GLYCINE-NH2

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)

- Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)

- Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)

- Benzyl (2-amino-2-oxoethyl)carbamate

- Cbz-glycinamide

- N-Benzyloxycarbonylglycine amide

- NSC 88477

- Oprea1_197296

- benzyl N-(carbamoylmethyl)carbamate

- CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER

- UNII-6NLL3GNH3P

- Z-Gly-NH

- benzyl N-(2-aminoacetyl)carbamate

- J-300139

- Cbz-DL-glycinamide

- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid

- Benzyl carbamoylmethylcarbamate

- NSC88477

- EINECS 213-445-2

- AB6158

- NSC-88477

- CBZ-Glyamide

- AKOS015913993

- 6NLL3GNH3P

- Carbamoylmethyl-carbamic acid benzyl ester

- benzyl(2-amino-2-oxoethyl)carbamate

- NS00042901

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester

- MFCD00042825

- SCHEMBL2820683

- DS-13401

- 949-90-6

- DTXSID90915230

- benzyl N-(2-amino-2-oxoethyl)carbamate

- CHEMBL431275

- SY064760

- Z-Gly-NH2, >=99.0% (HPLC)

- CS-W015222

- N-(Benzyloxycarbonyl)glycinamide

- EN300-748995

- Q-101747

- Z-Gly-nh2

-

- MDL: MFCD00042825

- インチ: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)

- InChIKey: HQYMUNCIMNFLDT-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC(N)=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 208.08500

- どういたいしつりょう: 208.085

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 81.4A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2360

- ゆうかいてん: 136-139 °C

- ふってん: 447.1±38.0 °C at 760 mmHg

- フラッシュポイント: 224.2±26.8 °C

- 屈折率: 1.554

- PSA: 81.42000

- LogP: 1.48930

- かんど: Hygroscopic

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Z-Gly-nh2 セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Z-Gly-nh2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z56520-10g |

Z-Gly-NH2 |

949-90-6 | 98% | 10g |

¥112.0 | 2023-09-05 | |

| TRC | G765013-500mg |

Z-Gly-nh2 |

949-90-6 | 500mg |

$87.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1290953-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

$105 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-25g |

Z-Gly-NH2 |

949-90-6 | 98% | 25g |

¥177 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

¥607 | 2023-04-12 | |

| ChemScence | CS-W015222-100g |

Z-Gly-NH2 |

949-90-6 | 99.84% | 100g |

$108.0 | 2022-04-26 | |

| Chemenu | CM255962-100g |

Z-Gly-NH2 |

949-90-6 | 95+% | 100g |

$115 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI954-5g |

Z-Gly-nh2 |

949-90-6 | 98% | 5g |

101.0CNY | 2021-08-04 | |

| TRC | G765013-250mg |

Z-Gly-nh2 |

949-90-6 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | G765013-100mg |

Z-Gly-nh2 |

949-90-6 | 100mg |

$64.00 | 2023-05-18 |

Z-Gly-nh2 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Dimethylamine Solvents: Methanol

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Pyridine , Ammonium bicarbonate , Di-tert-butyl dicarbonate Solvents: Dimethylformamide

リファレンス

- Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptides, Tetrahedron Letters, 1995, 36(39), 7115-18

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol

リファレンス

- Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycine, Journal of the American Chemical Society, 1964, 86(20), 4452-9

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Methyl iodide , Sodium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

リファレンス

- Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library, Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C

1.3 Reagents: Ammonia ; 1 h, rt

1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C

1.3 Reagents: Ammonia ; 1 h, rt

リファレンス

- Urea derivatives as pyruvate kinase activators and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 20 min, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

リファレンス

- One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketones, Tetrahedron Letters, 2014, 55(50), 6831-6835

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

リファレンス

- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents, Journal of Medicinal Chemistry, 1986, 29(6), 912-17

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide , Dichloromethane

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

リファレンス

- A simple method for amide formation from protected amino acids and peptides, Synthesis, 1989, (1), 37-8

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

リファレンス

- N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones, Organic & Biomolecular Chemistry, 2021, 19(11), 2442-2447

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 2 min, -20 °C; 15 min, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

リファレンス

- Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivity, Chemical Science, 2014, 5(10), 3929-3935

ごうせいかいろ 19

ごうせいかいろ 20

Z-Gly-nh2 Raw materials

- Z-Glycine

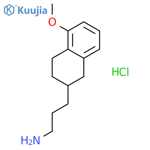

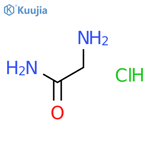

- Glycinamide hydrochloride

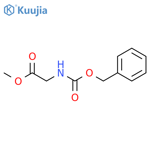

- Z-Gly-ome

- Benzyl Cyanomethylcarbamate

- (5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-PROPYL-AMINE HYDROCHLORIDE

- 4-Nitrophenyl ((benzyloxy)carbonyl)glycinate

- Carbamic acid, [1-(aminocarbonyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethenyl]-, phenylmethyl ester

- 2-Aminoacetamide

Z-Gly-nh2 Preparation Products

Z-Gly-nh2 関連文献

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

949-90-6 (Z-Gly-nh2) 関連製品

- 480-85-3((+)-Retronecine)

- 1855194-64-7(1-[3-(Aminomethyl)oxolan-3-yl]-3-fluoropropan-2-ol)

- 28970-91-4(2-(bromomethyl)-4-methoxybenzonitrile)

- 425379-68-6(3-(3-Bromophenyl)-1-methyl-1H-pyrazole)

- 2490406-20-5(N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide hydrochloride)

- 2034548-27-9(7-imino-N,N,8-trimethyl-7H,8H-pyrido2,3-dpyrimidin-4-amine)

- 136309-14-3(5-methoxy-N,N-dimethylpyrazin-2-amine)

- 65435-04-3(5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one)

- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)

- 895455-84-2(2-(benzenesulfonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:949-90-6)Z-Gly-nh2

清らかである:99%

はかる:500g

価格 ($):295.0